N-Methoxy-N,2-dimethylthiophene-3-carboxamide
CAS No.: 1614825-79-4
Cat. No.: VC2886556
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1614825-79-4 |
|---|---|
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | N-methoxy-N,2-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C8H11NO2S/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3 |
| Standard InChI Key | KQKAZNKMCDSPGG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CS1)C(=O)N(C)OC |
| Canonical SMILES | CC1=C(C=CS1)C(=O)N(C)OC |
Introduction
Chemical Structure and Properties
N-Methoxy-N,2-dimethylthiophene-3-carboxamide features a thiophene ring as its core structural component. This five-membered aromatic heterocycle contains a sulfur atom that contributes to the compound's distinct chemical behavior. The molecule is further characterized by a 2-methyl substituent on the thiophene ring and a N-methoxy-N-methyl carboxamide functional group at the 3-position. These structural elements work in concert to confer specific reactivity patterns and biological interactions that distinguish this compound from other thiophene derivatives.
The electronic distribution within the molecule is influenced by the electron-donating methyl group and the electron-withdrawing carboxamide moiety, creating a polarized electronic structure. This electronic arrangement facilitates interactions with biological receptors and catalytic sites, potentially explaining some of its biological activities. The presence of the N-methoxy-N-methyl carboxamide group is particularly significant, as this functionality is known to participate in hydrogen bonding and serve as a bioisostere in medicinal chemistry applications.
Physical and Chemical Properties
The table below summarizes the key physicochemical properties of N-Methoxy-N,2-dimethylthiophene-3-carboxamide:
| Property | Value |
|---|---|
| CAS No. | 1614825-79-4 |
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | N-methoxy-N,2-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C8H11NO2S/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3 |
| Standard InChIKey | KQKAZNKMCDSPGG-UHFFFAOYSA-N |
This compound exists as a stable solid under standard conditions, with solubility characteristics typical of mid-polarity organic compounds. Its moderately polar nature, contributed by the carboxamide and methoxy groups, allows for solubility in common organic solvents while maintaining limited water solubility.
Synthesis Methodologies
The synthesis of N-Methoxy-N,2-dimethylthiophene-3-carboxamide typically employs well-established organic chemistry protocols. The primary synthetic route involves the reaction of 2-methylthiophene-3-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride under controlled conditions. This approach leverages the reactivity of acyl chlorides toward nucleophilic substitution, resulting in the formation of the target carboxamide structure.
Synthetic Pathway
The synthesis proceeds through the following general steps:
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Preparation of 2-methylthiophene-3-carbonyl chloride from the corresponding carboxylic acid using reagents such as thionyl chloride or oxalyl chloride
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Reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base (typically a tertiary amine) to neutralize the generated HCl
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Purification of the final product through standard techniques such as recrystallization or column chromatography
While this represents the most direct approach, alternative synthetic strategies may be employed based on available starting materials. For instance, methods similar to those used for related thiophene derivatives might involve the construction of the thiophene ring itself, followed by functionalization at the appropriate positions .
Industrial Applications
In industrial settings, N-Methoxy-N,2-dimethylthiophene-3-carboxamide serves primarily as a valuable building block in organic synthesis. Its defined structure and functional group arrangement make it particularly useful in the development of more complex molecules.
Pharmaceutical Development
The compound has notable potential in pharmaceutical research and development. The thiophene core is found in numerous pharmaceutical agents, and the specific substitution pattern of N-Methoxy-N,2-dimethylthiophene-3-carboxamide may provide favorable properties for drug development. The N-methoxy-N-methyl carboxamide group is particularly valuable in medicinal chemistry as it can serve as:
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A precursor for the synthesis of ketones through reaction with organometallic reagents
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A modified amide with altered hydrogen bonding capabilities
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A moiety with specific metabolic stability profiles compared to simple amides
Chemical Intermediates
Beyond pharmaceutical applications, this compound functions as an intermediate in the synthesis of various specialty chemicals. The reactive functionalities present in the molecule allow for selective transformations, making it useful in the preparation of materials with applications in:
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Electronic components
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Photographic chemicals
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Agricultural products
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Specialty polymers
Structure-Activity Relationships
Understanding the relationship between the structural features of N-Methoxy-N,2-dimethylthiophene-3-carboxamide and its observed activities provides valuable insights for rational design of related compounds with enhanced properties.
Future Research Directions
The current understanding of N-Methoxy-N,2-dimethylthiophene-3-carboxamide suggests several promising avenues for future investigation. As research in heterocyclic chemistry and its applications continues to evolve, this compound may find expanded utility in multiple domains.
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